Specific Scientific Field: Analytical Chemistry
Summary of the Application: This compound is used in the extractive spectrophotometric detection of tin (II) traces . The method involves the formation of a yellow-colored complex after the binding of 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one and tin (II) in a slightly acidic medium .
Methods of Application: The complex shows absorbance at 434 nm with respect to the blank reagent . The outcomes of spectral investigation for complexation showed a Beer’s range of 0–1.3 μg Sn mL −1 .
Results or Outcomes: The molar absorptivity, specific absorptivity, and Sandell’s complex sensitivity are 9.291×10^4 L mol −1 cm −1, 0.490 mL g −1 cm −1, and 0.002040 μg cm −2 at 434 nm respectively . The complex was stable for two days . The method is free from interferences when tested with other metal ions .
Specific Scientific Field: Organic Chemistry
Summary of the Application: This compound is used in the synthesis of various new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction .
Methods of Application: The coupling method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under controlled and optimal reaction conditions .
Results or Outcomes: The different substituents present on arylboronic acids are found to have significant electronic effects on the overall properties of the new products . The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities .
Summary of the Application: 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one can be used in E2 reactions, which are bimolecular elimination mechanisms in organic chemistry .
Methods of Application: The reaction rate of E2 reactions depends on the concentration of both the substrate and base . An example of this is the elimination reaction of 2-bromo-2-methylpropane .
Results or Outcomes: The E2 mechanism is a single-step concerted reaction, similar to SN2, with multiple electron pair transfers that happen at the same time . The reaction is second order as both the substrate (halide) and the base are involved in the single-step mechanism .
Specific Scientific Field: Synthetic Organic Chemistry
Summary of the Application: 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is used as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Methods of Application: Chemical reactions of 3-(bromoacetyl)coumarins are used in the synthesis of a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
Results or Outcomes: These synthesized compounds have a wide range of applications in analytical chemistry, fluorescent sensors, and biological applications .
Summary of the Application: 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one can be used in Atom Transfer Radical Addition (ATRA) reactions . ATRA is a powerful and highly atom-economical method to simultaneously form carbon–carbon bonds and carbon–halogen bonds .
Methods of Application: The reaction involves the irradiation of halogen-bonded complexes with light, leading to the homolysis of carbon–halogen bonds and the formation of the corresponding carbon radical species .
Results or Outcomes: This method generates radical intermediates under mild reaction conditions without expensive transition metal catalysts or toxic reagents .
Specific Scientific Field: Biochemistry
Summary of the Application: 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is used as an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning .
Methods of Application: The compound undergoes clean and efficient photo-cleavage upon irradiation without detectable photoisomer production .
Results or Outcomes: The synthesized compounds have a wide range of applications in analytical chemistry, fluorescent sensors, and biological applications .
6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones, specifically a substituted coumarin. It features a bromine atom at the 6th position, a phenylprop-2-enoyl group, and a chromenone core that is prevalent in many biologically active compounds. The compound has been characterized as a yellowish-green powder with a melting point of 235-240°C and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone. Its unique structure contributes to its potential applications in various fields, particularly in medicinal chemistry.
As a pH indicator, BCP's mechanism of action relies on the structure's ability to accept or donate a proton. The presence of the α,β-unsaturated ketone group creates a resonance system that alters the electronic distribution of the molecule upon protonation. This change in electronic structure is responsible for the distinct color shift observed at different pH levels [].
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The biological activity of 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is notable, particularly for its potential antimicrobial properties. Studies have shown that compounds within the coumarin family exhibit various biological activities including antibacterial, antifungal, and anti-inflammatory effects. The specific interactions of this compound with biological targets may involve inhibition of enzymes or receptors due to the presence of the bromine and phenyl groups, which can modulate biological pathways .
The synthesis of 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one typically involves multi-step organic reactions:
These steps often require catalysts such as potassium carbonate or sodium hydroxide and are performed in organic solvents .
This compound serves multiple roles in synthetic organic chemistry:
These applications underscore its significance in both academic research and industrial settings.
Interaction studies involving 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one focus on its binding affinities with various biological targets. Research indicates that the compound may interact with specific enzymes or receptors, potentially leading to inhibitory effects on their activity. Such interactions are critical for understanding its pharmacological potential and guiding further development of derivatives with enhanced efficacy .
Several compounds share structural similarities with 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one:
The key distinguishing feature of 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is the presence of the methylsulfanyl group, which significantly affects its reactivity and biological activity compared to similar compounds. This unique substituent can enhance its interaction with biological targets, making it a candidate for further pharmacological exploration .